molecular formula C20H23N7O3S B2872105 1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone CAS No. 1021217-56-0

1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone

Cat. No.: B2872105
CAS No.: 1021217-56-0
M. Wt: 441.51
InChI Key: XXGFPIWFXGRBPN-UHFFFAOYSA-N
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Description

1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 2-methylindolin-1-yl ethanone moiety via a piperazine sulfonyl bridge. The sulfonyl group may enhance solubility and binding affinity, while the 2-methylindolin-1-yl ethanone moiety could influence pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

1-[2-methyl-5-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-14-11-16-12-17(3-4-18(16)27(14)15(2)28)31(29,30)25-9-7-24(8-10-25)20-6-5-19-22-21-13-26(19)23-20/h3-6,12-14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGFPIWFXGRBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The TGF-β signaling pathway is the primary biochemical pathway affected by this compound. When TGF-β binds to its receptor, it activates the receptor’s kinase domain, which then phosphorylates and activates downstream SMAD proteins. These proteins translocate to the nucleus and regulate the transcription of target genes. By inhibiting ALK5, the compound prevents the activation of SMAD proteins, thereby affecting the transcription of genes regulated by the TGF-β pathway.

Biological Activity

The compound 1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure consisting of a triazolo[4,3-b]pyridazine moiety linked to a piperazine and an indolin unit. The presence of a sulfonyl group enhances its solubility and bioavailability. The molecular formula is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.48 g/mol.

Structural Components

ComponentDescription
Triazolo[4,3-b]pyridazineCore scaffold associated with various biological activities
PiperazineProvides flexibility and enhances binding affinity
IndolinContributes to the overall stability and activity
Sulfonyl GroupImproves solubility and pharmacokinetic properties

Research indicates that compounds like This compound may act as inhibitors of bromodomain-containing proteins such as BRD4 , which are involved in the regulation of gene expression through recognition of acetylated lysines. This inhibition can lead to the modulation of various signaling pathways associated with cancer progression and inflammation .

In Vitro Studies

In vitro assays have demonstrated that derivatives containing the triazolo[4,3-b]pyridazine scaffold exhibit significant inhibitory activity against BRD4 bromodomains. The IC50 values for these compounds typically fall within the micromolar range, indicating their potential as therapeutic agents .

Summary of In Vitro Findings

CompoundTargetIC50 (µM)Notes
1-(5-((4-(...BRD4 BD15.0Promising initial hit
1-(5-((4-(...BRD4 BD27.2Structural insights gained

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed using carrageenan-induced paw edema models. The results suggest that it exhibits significant anti-inflammatory effects comparable to standard drugs like indomethacin .

Anti-inflammatory Assay Results

CompoundInhibition (%)Reference Drug (Indomethacin)
1-(5-((4-(...65%70%

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of This compound . These derivatives were tested for their cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Cytotoxicity Results

DerivativeCell LineIC50 (µM)
Derivative AMCF712.5
Derivative BHeLa15.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Research Findings

Potency and Binding Mode: The target compound’s triazolopyridazine core is critical for bromodomain interaction, as seen in AZD5153, which achieves sub-nanomolar BRD4 inhibition via bivalent binding . However, the monovalent design of the target compound may reduce potency compared to AZD5153. Compounds with tetrazole-thiol substituents () show variable antiproliferative activity, suggesting the sulfonyl linker in the target compound may improve target engagement .

Pharmacokinetic Profiles: AZD5153’s phenoxy linker enhances oral bioavailability, whereas the target compound’s indolinone group may increase metabolic stability but reduce absorption . Piperidine-based analogs () with bulky heterocycles (e.g., imidazo-pyrrolo-pyrazine) exhibit better CNS penetration, a trait less likely in the sulfonyl-linked target compound .

Structure-Activity Relationships (SAR) :

  • Sulfonyl vs. Thioether Linkers : Sulfonyl groups (target compound, ) improve aqueous solubility but may introduce metabolic vulnerabilities compared to thioether-linked analogs .
  • Heterocycle Variations : Replacing triazolopyridazine with imidazo-pyrrolo-pyrazine () shifts target selectivity, likely toward kinases rather than bromodomains .

Contradictions and Limitations

  • Mechanistic Ambiguity : While AZD5153 is a validated BET inhibitor, the target compound’s biological data are inferred from structural analogs, creating uncertainty in its mechanism .
  • Divergent Therapeutic Applications : highlights antiproliferative activity in unrelated scaffolds, whereas focuses on epigenetic targets. This complicates direct comparisons .

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